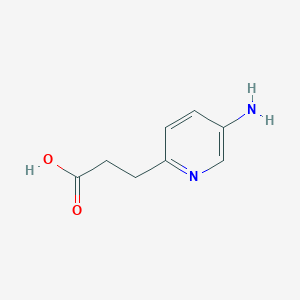

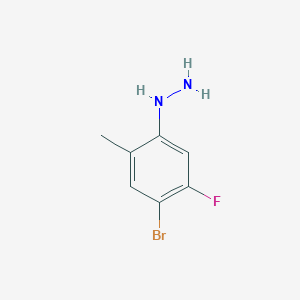

![molecular formula C19H11FN2O5 B2872322 3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate CAS No. 931954-23-3](/img/structure/B2872322.png)

3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate” is a complex organic molecule. It contains several functional groups, including a 2-fluorophenyl group, a 1,2,4-oxadiazole ring, and a 2H-chromen-8-yl acetate group .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The 1,2,4-oxadiazole ring is a five-membered heterocyclic ring containing two carbons, one oxygen atom, and two nitrogen atoms . The 2-fluorophenyl group is a phenyl ring with a fluorine atom at the 2-position . The 2H-chromen-8-yl acetate group is a chromene ring (a three-ring compound consisting of a benzene ring fused to a heterocyclic pyran ring) with an acetate group attached .Scientific Research Applications

Antiviral Activity

Indole derivatives, which share structural similarities with the compound , have been reported to possess significant antiviral properties. For instance, certain indole-based compounds have demonstrated inhibitory activity against influenza A and Coxsackie B4 virus . While the specific antiviral applications of our compound have not been detailed, its structural resemblance to these bioactive indoles suggests potential utility in antiviral drug development.

Anti-inflammatory Properties

The indole scaffold is known for its anti-inflammatory effects. Given that our compound is structurally related to indole derivatives, it may also exhibit anti-inflammatory activities. This could be particularly useful in the treatment of chronic inflammatory diseases and the development of new anti-inflammatory agents .

Anticancer Potential

Compounds with an indole base have been found to have anticancer activities. The structural features of 3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate may allow it to interact with various cellular targets, potentially offering a new avenue for cancer therapy research .

Antimicrobial Efficacy

Indole derivatives are also known for their antimicrobial properties. By extension, our compound could be explored for its efficacy against a range of microbial pathogens, contributing to the field of antimicrobial drug discovery .

Enzyme Inhibition

The compound’s structure suggests that it could act as an enzyme inhibitor, possibly interfering with the biological pathways of disease-causing organisms or pathological processes in humans. This application could lead to the development of novel therapeutic agents targeting specific enzymes .

Neuroprotective Effects

Given the neuroactive potential of many indole derivatives, there is a possibility that 3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate could serve as a neuroprotective agent. This would be valuable in the treatment and management of neurodegenerative diseases .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, characterization, and potential therapeutic applications. Given the broad range of biological activities associated with the 1,2,4-oxadiazole ring, this compound could be a promising candidate for drug development .

properties

IUPAC Name |

[3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxochromen-8-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11FN2O5/c1-10(23)25-15-8-4-5-11-9-13(19(24)26-16(11)15)18-21-17(22-27-18)12-6-2-3-7-14(12)20/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCHHPLOEYXHOAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11FN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-(hydroxyimino)ethyl]-4-methyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2872244.png)

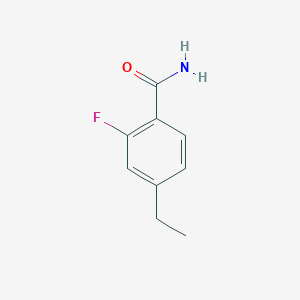

![Ethyl 4-[(1-methylpyrazol-4-yl)amino]pyridine-3-carboxylate](/img/structure/B2872248.png)

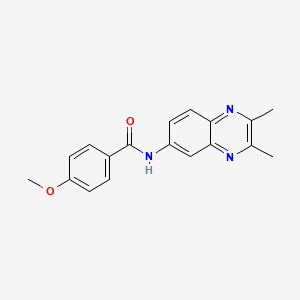

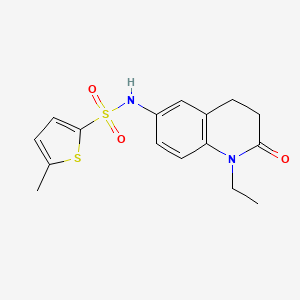

![N-(2,6-dimethylphenyl)-2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2872249.png)

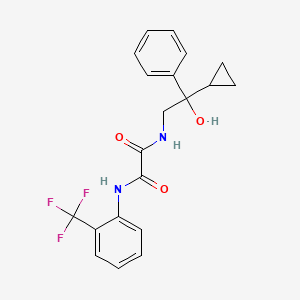

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2872251.png)

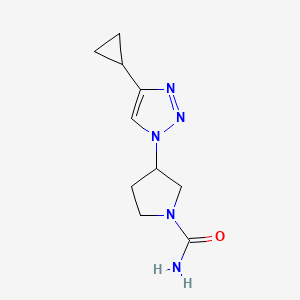

![(E)-1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2872252.png)

![2-(4-methoxyphenyl)-5-((5-methyl-2-(thiophen-2-yl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2872259.png)

![5-Chloro-2-[(3-pyridinylmethyl)sulfanyl]-1,3-benzoxazole](/img/structure/B2872262.png)